molecular formula C18H14 B12676640 1,5-Dimethylpyrene CAS No. 149021-92-1

1,5-Dimethylpyrene

Cat. No.: B12676640
CAS No.: 149021-92-1
M. Wt: 230.3 g/mol
InChI Key: LSYROTWHHNIZNL-UHFFFAOYSA-N
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Description

1,5-Dimethylpyrene is an organic compound with the molecular formula C18H14 and a molecular weight of approximately 230.3 g/mol , similar to its structural isomers . As a alkylated pyrene derivative, it is a subject of interest in various research fields. Its structure suggests potential application in the study of organic semiconductors and photophysical properties , as modified polycyclic aromatic hydrocarbons are often investigated for their electronic behavior . In materials science, it may serve as a building block or intermediate in the synthesis of more complex molecular systems. Researchers also utilize such compounds in spectroscopic studies and as probes to understand intermolecular interactions. This product is provided with high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149021-92-1

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

1,5-dimethylpyrene

InChI

InChI=1S/C18H14/c1-11-6-7-14-10-12(2)15-5-3-4-13-8-9-16(11)18(14)17(13)15/h3-10H,1-2H3

InChI Key

LSYROTWHHNIZNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C4C2=C(C=C1)C=C(C4=CC=C3)C

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1,5 Dimethylpyrene

Established Synthetic Pathways for 1,5-Dimethylpyrene Core Structure

The direct synthesis of specifically substituted pyrenes, such as this compound, can be challenging due to the difficulty in controlling electrophilic substitution on the pyrene (B120774) core itself. cdnsciencepub.com Therefore, multi-step synthetic sequences are often necessary to achieve the desired substitution pattern. nsf.govlibretexts.org

Multi-Step Synthesis Approaches

A common strategy for synthesizing substituted pyrenes involves the use of [2.2]metacyclophane derivatives. cdnsciencepub.comnsf.gov This approach offers a controlled method to pre-determine the positions of substituents on the final pyrene ring. cdnsciencepub.com For instance, the synthesis of 2,7-dimethylpyrene (B94221), a related isomer, has been achieved in four steps starting from mesitylene. This process involves the bromination of mesitylene, followed by conversion to a [2.2]metacyclophane, mild oxidation, and subsequent dehydrogenation. core.ac.uk A similar multi-step approach could theoretically be adapted for the synthesis of this compound by starting with appropriately substituted precursors.

Another versatile method involves the irradiation of [2.2]metacyclophane-1,9-dienes, which can be prepared in good yield from benzylic halides. This photochemical conversion to the corresponding 15,16-dihydropyrene and subsequent exposure to oxygen gas yields the pyrene derivative in nearly quantitative amounts. cdnsciencepub.com This method is compatible with a variety of substituent groups, making it a flexible route for preparing specifically substituted pyrenes. cdnsciencepub.com

Regioselective Functionalization Techniques

Regioselectivity is a critical aspect of synthesizing asymmetrically substituted pyrenes. nsf.gov The substitution chemistry of pyrene is highly dependent on the nature of the electrophile used in electrophilic aromatic substitution (EAS) reactions. nsf.gov The most nucleophilic positions on the pyrene ring are 1, 3, 6, and 8. nsf.gov Direct di- or tri-substitution at these positions with selectivity is often not feasible, necessitating indirect methods. nsf.gov

One strategy to control regioselectivity involves the initial functionalization of the K-region (positions 4, 5, 9, and 10) of the pyrene nucleus. nsf.gov While these positions are less susceptible to EAS, their modification can direct subsequent substitutions. nsf.gov For example, after substituting the K-region, sequential monofunctionalization reactions can be performed to achieve a desired substitution pattern. nsf.gov

Functionalization of the this compound Framework

Once the this compound core is obtained, it can be further modified through various chemical reactions. Electrophilic aromatic substitution is a primary method for introducing additional functional groups onto the pyrene ring system. wikipedia.orguci.edumasterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on Dimethylpyrenes

The introduction of substituents onto the pyrene core via electrophilic aromatic substitution is a well-established method. wikipedia.orguci.edumasterorganicchemistry.com The regioselectivity of these reactions can be influenced by existing substituents and the choice of Lewis acid catalyst. worktribe.comresearchgate.net

Formylation and acetylation are common electrophilic aromatic substitution reactions used to introduce carbonyl functionalities onto aromatic rings. worktribe.comcardiff.ac.uksigmaaldrich.com In the context of substituted pyrenes, the choice of Lewis acid can control the degree of substitution. For example, in the formylation of 7-tert-butyl-1,3-dimethylpyrene, using TiCl4 as the Lewis acid with dichloromethyl methyl ether resulted in mono-formylation at the 5-position. worktribe.com In contrast, using AlCl3 led to diformylation at the 5 and 9-positions. worktribe.com Similar regioselectivity was observed in acetylation reactions with acetyl chloride, where TiCl4 favored mono-acetylation and AlCl3 favored di-acetylation. worktribe.com These findings suggest that by carefully selecting the Lewis acid, one could potentially control the formylation or acetylation of this compound.

Table 1: Regioselective Formylation and Acetylation of a Substituted Pyrene worktribe.com

Starting MaterialReagentLewis AcidProduct(s)Yield
7-tert-butyl-1,3-dimethylpyreneDichloromethyl methyl etherTiCl47-tert-butyl-5-formyl-1,3-dimethylpyrene93%
7-tert-butyl-1,3-dimethylpyreneDichloromethyl methyl etherAlCl37-tert-butyl-5,9-diformyl-1,3-dimethylpyrene80%
7-tert-butyl-1,3-dimethylpyreneAcetyl chlorideTiCl45-acetyl-7-tert-butyl-1,3-dimethylpyrene85%
7-tert-butyl-1,3-dimethylpyreneAcetyl chlorideAlCl35,9-diacetyl-7-tert-butyl-1,3-dimethylpyrene95%

This table is interactive. Click on the headers to sort the data.

Halogenation, particularly bromination, is another important electrophilic aromatic substitution reaction for functionalizing pyrene derivatives. nsf.gov The regioselectivity of bromination can also be directed by existing substituents. For instance, the bromination of 7-tert-butyl-1,3-dimethylpyrene has been shown to afford the 6-substitution product. researchgate.net This indicates that the electronic and steric effects of the alkyl groups on the pyrene ring play a crucial role in determining the position of electrophilic attack. While specific studies on the bromination of this compound are not detailed in the provided context, the principles of electrophilic aromatic substitution suggest that the positions for bromination would be influenced by the directing effects of the two methyl groups.

Nitration Studies

The introduction of nitro groups onto the this compound backbone is a key step in creating derivatives with altered electronic properties. The regioselectivity of nitration is highly dependent on the reaction conditions and the nitrating agent used.

Studies on the nitration of pyrene and its derivatives have shown that electrophilic substitution typically occurs at the 1, 3, 6, and 8 positions. psu.edu For instance, the nitration of 5,15-di-tert-butyl-8-methyl- scribd.commetacyclo2pyrenophane with copper(II) nitrate (B79036) in acetic anhydride (B1165640) resulted in the exclusive formation of the 14-nitro derivative in 83% yield. psu.edu This high regioselectivity is attributed to the electronic effects of the existing substituents on the pyrene ring.

A homogeneous nitrating system using tetrachlorosilane (B154696) (TCS) and sodium nitrate (NaNO₃) in the presence of zinc chloride (ZnCl₂) has been reported for the efficient and regioselective mononitration of various aromatic hydrocarbons under mild conditions. scirp.org While specific application to this compound is not detailed, this method's high para-regioselectivity in other systems suggests its potential for controlled nitration of the pyrene core. scirp.org

Nitrating Agent Substrate Product Yield Reference
Copper(II) nitrate/Acetic anhydride5,15-di-tert-butyl-8-methyl- scribd.commetacyclo2pyrenophane14-nitro-5,15-di-tert-butyl-8-methyl- scribd.commetacyclo2pyrenophane83% psu.edu
Tetrachlorosilane/Sodium nitrate/Zinc chlorideAromatic HydrocarbonsMononitrated ProductsGood scirp.org
Alkylation Reactions (e.g., Friedel-Crafts)

Friedel-Crafts reactions are a cornerstone of synthetic organic chemistry, allowing for the introduction of alkyl and acyl groups onto aromatic rings. studymind.co.ukmasterorganicchemistry.comwikipedia.org These reactions typically employ a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the alkylating or acylating agent. masterorganicchemistry.comwikipedia.org

The alkylation of the pyrene core can be influenced by the existing methyl groups on this compound. Research on related systems, such as 7-t-butyl-1,3-dimethylpyrene, has demonstrated that formylation and acetylation can selectively yield 5-mono- and 5,9-di-substituted products depending on the Lewis acid used. scribd.com This suggests that the choice of catalyst can direct the position of further alkylation on the this compound ring.

Recent advancements in Friedel-Crafts alkylation include the use of more environmentally friendly and water-tolerant catalysts like Sc(OTf)₃. beilstein-journals.org Furthermore, cascade reactions involving a Friedel-Crafts alkylation step have been developed to construct complex molecular architectures, such as tetrahydroquinolines. rsc.org While not yet applied to this compound, these modern methods offer potential avenues for its selective functionalization.

Reaction Type Reagents Key Features Reference
Friedel-Crafts AlkylationAlkyl halide, Lewis acid (e.g., AlCl₃)Introduces an alkyl group to an aromatic ring. studymind.co.ukmasterorganicchemistry.comwikipedia.org
Friedel-Crafts AcylationAcyl halide, Lewis acid (e.g., AlCl₃)Introduces an acyl group to an aromatic ring. studymind.co.ukmasterorganicchemistry.comwikipedia.org
Reductive Friedel-Crafts AlkylationAldehyde, Lewis acidTolerates various functional groups on the aldehyde. beilstein-journals.org

Oxidative Derivatization Routes

Oxidation of this compound can lead to the formation of quinones and other oxygenated derivatives, which are valuable intermediates in the synthesis of more complex molecules. The controlled oxidation of the methyl groups is a key challenge.

For example, the oxidation of 4,5-dimethylphenanthrene (B14150737) with chromic acid can yield phenanthrene-4,5-dicarboxylic acid, though this method often suffers from over-oxidation and low regioselectivity. A more selective approach involves the oxidation of 4,5-dimethylpyrene (B105216) with potassium permanganate (B83412) (KMnO₄) in alkaline conditions to selectively convert the methyl groups into carboxyl groups.

The enzymatic degradation of pyrene by microorganisms often proceeds through oxidative pathways. For instance, the bacterium Mycobacterium vanbaalenii PYR-1 can deoxygenate pyrene at the C4 and C5 positions, a process catalyzed by ring-hydroxylating oxygenases. semanticscholar.org This biological approach highlights the potential for biocatalysis in the selective oxidation of PAHs.

Oxidizing Agent/Method Substrate Product Key Features Reference
Chromic acid4,5-DimethylphenanthrenePhenanthrene-4,5-dicarboxylic acidLow regioselectivity, potential for over-oxidation.
Potassium permanganate4,5-Dimethylpyrene4,5-DicarboxypyreneSelective oxidation of methyl groups.
Ring-hydroxylating oxygenasesPyrene4,5-Dihydroxypyrene (B1240782)Biocatalytic, high selectivity. semanticscholar.org

Reductive Transformation Processes

The reduction of pyrene derivatives can lead to the formation of partially or fully hydrogenated structures, altering their planarity and electronic properties. The reduction of pyrene-4,5-dione (B1221838) to 4,5-dihydroxypyrene can be achieved using the enzyme pyrene quinone reductase (PQR). semanticscholar.org This enzymatic reduction is a key step in the metabolic pathway of pyrene in some bacteria.

Chemical reduction methods can also be employed. For example, the diketone precursor to peropyrene can be reduced to form the final aromatic compound. These reductive processes are crucial for accessing a wider range of pyrene-based structures.

Annulation and Cyclization Reactions to Form Fused Systems

Annulation reactions, which involve the construction of a new ring onto an existing molecule, are powerful tools for synthesizing complex, fused aromatic systems. wikipedia.org The Robinson annulation, for instance, combines a Michael addition and an intramolecular aldol (B89426) condensation to create a six-membered ring. wikipedia.orgmasterorganicchemistry.com

Palladium-catalyzed cyclization reactions have been used to synthesize phenanthrene (B1679779) derivatives, which can be seen as building blocks for larger pyrene-like structures. More recently, cascade reactions involving cyclization and annulation have been developed to create complex heterocyclic frameworks, such as pyrrole-fused 1,5-benzodiazepines. nih.gov The annulative π-extension (APEX) reaction offers a one-pot method to access fused aromatic systems from simpler aromatic compounds, which could be applied to this compound to create larger polycyclic aromatic hydrocarbons. researchgate.net

Reaction Type Description Application Reference
Robinson AnnulationMichael addition followed by intramolecular aldol condensation.Formation of a six-membered ring. wikipedia.orgmasterorganicchemistry.com
Palladium-Catalyzed CyclizationReaction of aryl iodides and alkynes.Synthesis of phenanthrene derivatives.
Cascade Cyclization/AnnulationOne-pot sequence of cyclization and annulation.Access to complex fused heterocyclic systems. nih.gov
Annulative π-Extension (APEX)One-pot π-extension of aromatic compounds.Synthesis of larger polycyclic aromatic hydrocarbons. researchgate.net

Synthesis of Advanced this compound Derivatives for Specific Research Endeavors

The synthesis of advanced this compound derivatives is driven by the desire to create materials with specific functions. For example, the introduction of ethoxycarbonyl isothiocyanate to 2,7-di-tert-butylpyrene (B1295820) leads to the formation of a 1-substituted thioamide, demonstrating the potential for creating functionalized pyrene derivatives. researchgate.net

The Wittig reaction of 2,7-di-tert-butylpyrene-4-carbaldehyde with benzyltriphenylphosphonium (B107652) salts has been used to synthesize precursors for novel polycyclic aromatic compounds. researchgate.net These examples highlight how the derivatization of the pyrene core can be tailored to achieve specific molecular architectures and properties.

Chemo- and Regioselectivity in this compound Synthesis

Achieving chemo- and regioselectivity is a critical challenge in the synthesis and functionalization of this compound. The directing effects of the two methyl groups play a significant role in determining the outcome of electrophilic substitution reactions.

As seen in the nitration and alkylation studies, the position of substitution can be controlled by the choice of reagents and reaction conditions. psu.eduscribd.com For example, in the electrophilic substitution of 7-t-butyl-1,3-dimethylpyrene, the t-butyl group protects the 6,8-positions, while the methyl groups inhibit attack at the 4,10-positions, thereby controlling the regioselectivity. scribd.com

The development of novel reaction variants, such as those for the Biginelli reaction, has led to highly chemo- and regioselective syntheses of various heterocyclic compounds. nih.gov Such strategies, which focus on altering functional groups in the reactants to control the reaction pathway, could be adapted for the selective functionalization of this compound.

Advanced Spectroscopic Investigations of 1,5 Dimethylpyrene and Its Derivatives

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of 1,5-Dimethylpyrene

The absorption of ultraviolet and visible light by organic molecules corresponds to the excitation of valence electrons to higher energy orbitals. shu.ac.uk In aromatic systems like pyrene (B120774), these transitions primarily involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions). libretexts.orgmsu.edu The resulting absorption spectrum displays bands that correspond to these electronic transitions. shu.ac.uk

The UV-Vis absorption spectrum of pyrene and its derivatives is characterized by several distinct absorption bands. For organic molecules, the most energetically favorable transition is typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgmsu.edu In pyrene, the absorption spectrum in the 250-400 nm range is dominated by π → π* transitions. mdpi.com These transitions give rise to a complex spectrum with multiple bands, often showing fine vibrational structure.

The absorption bands are typically assigned to transitions from the ground electronic state (S₀) to various excited singlet states (S₁, S₂, etc.). For instance, the spectrum of a typical pyrene derivative will show multiple well-resolved absorption bands between 250 and 350 nm. mdpi.com The absorption of UV radiation in these molecules is restricted to the unsaturated functional groups, known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk

S₀ → S₂ Transition: This transition often corresponds to a strong absorption band at shorter wavelengths.

S₀ → S₁ Transition: This transition, representing the promotion to the first excited singlet state, appears as a series of weaker, vibrationally structured bands at longer wavelengths.

For substituted pyrenes, these transitions are influenced by the nature and position of the substituents on the aromatic core.

The electronic transitions of the pyrene core are sensitive to the attachment of substituent groups. The introduction of alkyl groups, such as the two methyl groups in this compound, can perturb the electronic structure of the parent pyrene molecule, leading to shifts in the absorption maxima (λmax).

Generally, the addition of substituents can cause a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption bands. Studies on various substituted pyrenes have shown that the density and position of chromophores significantly impact the optical properties. rsc.org For example, increasing the number of substituents often results in red-shifted absorption maxima due to the extension of the π-conjugated system. rsc.orgrsc.org While simple alkyl groups like methyl have a relatively modest electronic effect compared to strong electron-donating or withdrawing groups, their influence is still observable.

The substitution pattern itself is critical. Research on disubstituted pyrenes has indicated that in some cases, the specific positions of the substituents (e.g., 1,6- vs. 1,8-) may not significantly alter the absorption maxima, while in other cases, the pattern has a strong influence. rsc.orgrsc.org In the case of 1,3,6,8-tetrasubstituted pyrenes, the arrangement of substituents has been shown to significantly affect the wavelength of the low-energy S₀→S₁ transition. mdpi.com Comparing different substituted pyrenes reveals a clear trend where increased substitution and conjugation lead to a bathochromic shift.

CompoundSubstitution PatternReported Absorption Maxima (λmax, nm)Key Observation
1-PenteneN/A (Alkene)178Demonstrates a simple π → π* transition. msu.edu
1,3-ButadieneConjugated Diene217Conjugation causes a red shift compared to a single double bond. libretexts.org
1,3,5-HexatrieneConjugated Triene258Extended conjugation further shifts absorption to longer wavelengths. libretexts.org
BenzeneAromatic~254Shows characteristic aromatic absorption. upi.edu
Pyrene (unsubstituted)Parent Aromatic~335Represents the baseline for substituted pyrenes.
Tetrasubstituted Pyrene Derivatives1,3,6,8-substitution>350Additional substituents strongly affect electronic transitions, causing a red shift. rsc.org

Fluorescence Emission Spectroscopy of this compound

Fluorescence spectroscopy provides deeper insights into the excited-state properties of molecules. Pyrene and its derivatives are particularly noted for their unique fluorescence characteristics, which include both monomer and excimer emission.

When a dilute solution of a pyrene derivative is excited with an appropriate wavelength of light, it emits fluorescence from the excited singlet state of individual molecules, known as monomers. nih.gov The monomer emission of pyrene is highly structured, displaying a series of sharp vibronic bands typically in the 370-400 nm region. nih.govcore.ac.uk This structured emission is a hallmark of the pyrene fluorophore. The fluorescence spectrum of pyrene monomer emission typically shows characteristic vibronic bands around 370 nm to 400 nm. core.ac.uk For pyrene derivatives, the monomer emission appears as a single band with a vibrational structure. mdpi.com

The precise position and intensity of these bands are sensitive to the local environment, particularly solvent polarity. The emission spectrum for pyrene derivatives often features a bright emission, which for some substituted pyrenes can be in the blue region of the visible spectrum. mdpi.com

One of the most distinctive features of pyrene fluorescence is its ability to form an "excimer," which is a dimer formed between an excited-state molecule and a ground-state molecule (M* + M ⇌ E*). researchgate.net This process is diffusion-controlled and therefore highly dependent on the concentration of the fluorophore. core.ac.uk

When an excited pyrene monomer encounters a ground-state pyrene molecule in close proximity, they can form this excited-state complex. researchgate.net The excimer is energetically more stable than the individual excited monomer, and its subsequent relaxation to the ground state results in a characteristic fluorescence emission. This excimer emission is a broad, structureless band that is significantly red-shifted from the monomer emission, typically appearing around 450-500 nm. core.ac.ukresearchgate.net The formation of the excimer is a dynamic process, and its rate can be influenced by factors such as solvent viscosity and temperature. scielo.br Steric hindrance from substituents can also play a role; bulky groups may impede the close approach required for two pyrene cores to form the sandwich-like arrangement of an excimer. acs.org

Emission TypeWavelength Range (nm)Spectral FeaturesOrigin
Monomer Emission~370 - 410Structured, sharp vibronic bands. nih.govDecay of an isolated excited monomer (M* → M + hν). nih.gov
Excimer Emission~450 - 520Broad, featureless, red-shifted band. researchgate.netbeilstein-journals.orgDecay of an excited-state dimer (E* → 2M + hν). researchgate.net

Solvatochromism refers to the change in the position, shape, and intensity of a substance's absorption or emission spectra as a function of solvent polarity. rsc.org The fluorescence of pyrene and its derivatives often exhibits significant solvatochromism, making them excellent environmental probes. rsc.org

This effect arises because the dipole moment of the fluorophore can differ between its ground and excited states. rsc.org In polar solvents, solvent molecules will reorient around the excited-state dipole, leading to its stabilization. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the fluorescence emission. rsc.orgtanta.edu.eg Conversely, in non-polar solvents, this stabilization is minimal.

For many pyrene derivatives, the emission maxima shift to longer wavelengths as the polarity of the solvent increases, a phenomenon known as positive solvatochromism. rsc.org This indicates that the molecule has a more polarized excited state. rsc.org The sensitivity of the emission spectrum to the solvent makes it possible to characterize the polarity of the microenvironment in complex systems.

Solvent TypeGeneral PolarityExpected Effect on EmissionReason
Non-Polar (e.g., Hexane)LowEmission at shorter wavelengths (Hypsochromic/Blue-shifted).Minimal stabilization of the excited state.
Polar Aprotic (e.g., Dichloromethane)IntermediateIntermediate emission wavelength.Moderate stabilization of the excited state.
Polar Protic (e.g., Ethanol)HighEmission at longer wavelengths (Bathochromic/Red-shifted). rsc.orgStrong stabilization of the more polar excited state by solvent dipole reorientation. rsc.orgtanta.edu.eg

Fluorescence Quenching Mechanisms in this compound Systems

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. This phenomenon can occur through various mechanisms, which are generally classified as either dynamic or static. chemrxiv.org Dynamic quenching, also known as collisional quenching, happens when the excited fluorophore collides with another molecule in solution, the quencher, leading to non-radiative deactivation. carlroth.com Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. msu.edu

For alternant polycyclic aromatic hydrocarbons (PAHs) like pyrene and its derivatives, fluorescence quenching has been a subject of detailed study. Research has shown that the fluorescence emission of compounds such as this compound can be effectively quenched, particularly by electron-accepting molecules like nitromethane (B149229). nih.govmdpi.com The primary mechanism in these systems is often dynamic quenching driven by electron transfer. nih.gov

A predominant mechanism responsible for the fluorescence quenching of this compound is photoinduced electron transfer (PET). carlroth.comnih.gov In this process, the this compound molecule, upon excitation by light, donates an electron to a suitable acceptor molecule, which acts as the quencher. This transfer of charge results in the non-radiative decay of the excited state, thus diminishing the fluorescence intensity. carlroth.comresearchgate.net

The electronic properties of substituents on the pyrene aromatic core play a critical role in modulating the efficiency of fluorescence quenching. The nature of these groups can alter the molecular orbital energies and redox potentials of the fluorophore, thereby influencing its susceptibility to electron transfer quenching. mdpi.comaanda.org

Electron-donating groups, such as the two methyl groups in this compound, increase the electron density of the pyrene ring system. This generally makes the molecule more easily oxidized and enhances its ability to donate an electron from its excited state, potentially increasing its susceptibility to quenching by electron acceptors.

Conversely, strongly deactivating, electron-withdrawing substituents (e.g., nitro, cyano, or aldehyde groups) can have the opposite effect. These groups lower the energy of the molecular orbitals, making the PAH more difficult to oxidize. mdpi.comaanda.org This change can prevent the electron transfer from the substituted PAH to an electron acceptor like nitromethane, thereby inhibiting the quenching process and preserving the fluorescence. nih.govmdpi.com The binding and fluorescence enhancement of some dyes, for instance, are clearly related to the electron-donating effect of their substituents. pitt.edu

Substituent on Pyrene RingElectronic PropertyEffect on Quenching by Electron Acceptors (e.g., Nitromethane)
-CH₃ (Methyl)Electron-DonatingGenerally enhances susceptibility to oxidative quenching.
-Cl (Chloro)Electron-Withdrawing (weakly deactivating)May slightly decrease quenching efficiency compared to unsubstituted pyrene.
-CHO (Formyl/Aldehyde)Electron-Withdrawing (strongly deactivating)Significantly inhibits or prevents quenching by preventing electron transfer. nih.govmdpi.com
-NH₂ (Amino)Electron-Donating (strongly activating)Strongly enhances susceptibility to oxidative quenching.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. It provides detailed information about the carbon skeleton and the chemical environment of hydrogen atoms, making it crucial for confirming the identity and purity of synthesized compounds like this compound and its derivatives.

Proton NMR (¹H NMR) spectroscopy provides precise information regarding the number, connectivity, and chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyrene core and the aliphatic protons of the two methyl groups.

The aromatic protons would resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, which is characteristic of polycyclic aromatic systems. msu.edu The exact chemical shifts and coupling patterns (splitting of signals) depend on the electronic environment and proximity to other protons. The protons on the pyrene ring would exhibit complex splitting patterns due to coupling with their neighbors. The methyl group protons, being chemically equivalent and not adjacent to other protons, would appear as a single, unsplit signal (a singlet) in the upfield region, generally around 2.5-3.0 ppm. paulussegroup.com

Proton TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic Protons (Pyrene ring)~ 7.8 - 8.5Multiplet (m) / Doublet (d)
Methyl Protons (-CH₃)~ 2.7Singlet (s)

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for confirming the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each magnetically non-equivalent carbon atom gives a single peak, allowing for a direct count of unique carbon environments.

The spectrum would feature signals in the aromatic region (typically 120-140 ppm) corresponding to the sp²-hybridized carbons of the pyrene rings. oregonstate.edu The quaternary carbons (those to which the methyl groups are attached and the internal ring-junction carbons) would also appear in this region but are often weaker in intensity. The sp³-hybridized carbons of the two equivalent methyl groups would produce a single, sharp signal at a much higher field (upfield), typically in the range of 15-25 ppm. carlroth.comsigmaaldrich.com

Carbon TypeExpected Chemical Shift (δ, ppm)
Aromatic CH~ 122 - 128
Aromatic Quaternary C (ring junctions)~ 124 - 132
Aromatic Quaternary C (attached to -CH₃)~ 129 - 135
Methyl (-CH₃)~ 18 - 22

Other Vibrational Spectroscopic Techniques (e.g., Raman, FTIR) in Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" that is highly useful for identifying functional groups and confirming molecular structure. gatewayanalytical.comthermofisher.com

For this compound, the spectra are dominated by vibrations associated with the polycyclic aromatic core and the methyl substituents. Key vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) in both FTIR and Raman spectra. aanda.orgacs.org

Aliphatic C-H stretching: The C-H bonds of the methyl groups give rise to stretching vibrations just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹). aanda.org

Aromatic C=C stretching: The stretching of the carbon-carbon bonds within the pyrene rings produces a series of characteristic peaks in the 1400-1650 cm⁻¹ region. These are often strong in both Raman and FTIR spectra.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies. The out-of-plane (OOP) bending modes, typically found between 700 and 900 cm⁻¹, are often intense in FTIR and are particularly diagnostic of the substitution pattern on the aromatic ring.

Raman spectroscopy is especially sensitive to the symmetric vibrations of non-polar bonds, making it excellent for observing the C=C ring breathing modes of the pyrene skeleton. nih.gov Conversely, FTIR is more sensitive to vibrations of polar bonds and is particularly effective for observing C-H bending modes. gatewayanalytical.com

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Primary Technique
Aromatic C-H Stretch3030 - 3100FTIR/Raman
Aliphatic C-H Stretch (-CH₃)2850 - 2970FTIR/Raman
Aromatic C=C Ring Stretch1400 - 1650FTIR/Raman (often strong in Raman)
CH₃ Bending1375 - 1450FTIR
Aromatic C-H Out-of-Plane Bending700 - 900FTIR (often strong and diagnostic)

Time-Resolved Spectroscopic Studies (e.g., Fluorescence Lifetimes)

Time-resolved spectroscopy is a powerful class of techniques used to study the dynamics of excited states in molecules. instras.com By measuring the decay of fluorescence intensity over time after excitation by a short pulse of light, the fluorescence lifetime (τ) of a molecule can be determined. thieme-connect.comoup.com This lifetime is an intrinsic property of a fluorophore and is defined as the average time the molecule spends in the excited state before returning to the ground state. acs.org It is sensitive to the molecule's local environment and can be influenced by various processes such as quenching, energy transfer, and conformational changes. thieme-connect.com A common method for measuring fluorescence lifetimes is Time-Correlated Single Photon Counting (TCSPC), which records the time difference between the excitation pulse and the detection of the first emitted photon, building up a histogram of decay kinetics. thieme-connect.comoup.com

While specific fluorescence lifetime data for this compound is not extensively documented in dedicated studies, the photophysical properties of the parent pyrene molecule are well-established and provide a fundamental basis for understanding its derivatives. The fluorescence lifetime of pyrene is known to be relatively long and highly dependent on the solvent environment. nih.goviucr.org For instance, the lifetime of pyrene can vary significantly between non-polar solvents like cyclohexane (B81311) and polar solvents such as dimethyl sulfoxide. iucr.org This sensitivity is due to solvent-induced changes in the rates of radiative and non-radiative decay processes. iucr.org

The introduction of alkyl substituents, such as the two methyl groups in this compound, is known to influence the photophysical properties of the pyrene core. Alkyl groups can affect the electronic structure and vibrational modes of the molecule, which in turn can alter the fluorescence quantum yield and lifetime. acs.org In many aromatic systems, alkylation can lead to an extension of the fluorescence lifetime by modifying the rates of internal conversion and other non-radiative pathways. acs.org For pyrene derivatives, the presence of alkyl groups can also influence the formation of excimers (excited-state dimers), which have their own characteristic long-lived fluorescence. The study of pyrene-containing copolymers has shown that restricting the molecular motion of the pyrene chromophore within a polymer matrix leads to longer fluorescence lifetimes compared to those in solution. thieme-connect.com

Below is a table showing the fluorescence lifetime of the parent compound, pyrene, in different solvents, which serves as a reference for understanding the behavior of its derivatives.

SolventConcentration (M)Fluorescence Lifetime (τ) (ns)
Cyclohexane9.7 x 10⁻⁶338 ± 9
1,2-Dichloroethane9.7 x 10⁻⁶170 ± 12
Dimethyl Sulfoxide9.7 x 10⁻⁶233 ± 8
Data sourced from a study on the fluorescence behavior of pyrene in various solvents. iucr.org

Photoinduced Processes in this compound

Upon absorption of light, molecules like this compound are promoted to an electronically excited state. From this state, they can undergo various photoinduced processes, which are fundamental to photochemistry, materials science, and biology. These processes involve the conversion of light energy into chemical energy or its dissipation through different physical pathways. Key photoinduced processes relevant to pyrene and its derivatives include electron transfer, energy transfer, and internal conversion. nih.gov

Photoinduced Electron Transfer (PET) is a critical process where an excited molecule either donates or accepts an electron from another molecule, creating a radical ion pair. Pyrene and its derivatives are well-known for their ability to participate in PET, acting as either electron donors or acceptors depending on the reaction partner. nih.gov In donor-bridge-acceptor (D-B-A) systems, pyrene can serve as the photoactive component (acceptor), where upon excitation, it receives an electron from a linked donor moiety. For example, studies on a pyrene-dimethylaniline system, where the two are linked by an alkane chain, have demonstrated PET from the dimethylaniline donor to the excited pyrene acceptor. The efficiency of PET can be influenced by the solvent, the distance and orientation between the donor and acceptor, and the nature of the chemical bridge connecting them. Pyrene derivatives can also engage in PET with other molecules, such as fullerenes, or act as photocatalysts to facilitate organic reactions through single-electron transfer mechanisms. nih.gov

Other Photoinduced Pathways include:

Energy Transfer: The excited pyrene moiety can transfer its electronic energy to a nearby molecule, causing the acceptor molecule to become excited while the pyrene returns to its ground state. This process is crucial in systems designed for light-harvesting and photocatalysis. nih.gov

Internal Conversion: This is a non-radiative process where the molecule transitions from a higher to a lower electronic state of the same multiplicity (e.g., from the first excited singlet state, S₁, to the ground state, S₀). For many aromatic hydrocarbons, this is a primary pathway for de-excitation and competes with fluorescence. The efficiency of internal conversion in pyrene derivatives can be affected by substitution and the surrounding environment. acs.org

Excimer Formation: In solutions containing a sufficient concentration of pyrene or its derivatives, an excited molecule can form a complex with a ground-state molecule. This excited-state dimer, or "excimer," has a distinct, broad, and red-shifted fluorescence emission with a long lifetime, a hallmark of pyrene photophysics.

The table below summarizes key photoinduced processes observed in systems containing pyrene derivatives.

Photoinduced ProcessDescriptionSystem Example
Electron Transfer (PET) An electron is transferred from a donor to the photoexcited pyrene acceptor.Pyrene-(CH₂-)-N,N'-Dimethylaniline
Electron Transfer (PET) Photoexcited pyrene donates an electron to an acceptor.Pyrene derivative and Fullerene (C₆₀)
Photocatalysis (via PET) Pyrene acts as a photosensitizer, initiating a reaction via electron transfer.Hydrodefluorination of polyfluoroarenes nih.gov
Energy Transfer Energy is transferred from a visible-light sensitizer (B1316253) to the pyrene catalyst.Sensitization-Initiated Electron Transfer (SenI-ET) nih.gov

These advanced spectroscopic investigations provide deep insights into the excited-state behavior of this compound and its relatives, which is essential for their application in fields like organic electronics and sensor technology. nih.gov

Electronic Structure and Photophysical Mechanisms of 1,5 Dimethylpyrene

Molecular Orbital Theory Applied to 1,5-Dimethylpyrene

Molecular orbital (MO) theory provides a powerful framework for understanding the electronic behavior of conjugated systems like this compound. The π electrons in the pyrene (B120774) core are not localized to specific double bonds but are delocalized across a system of overlapping p-orbitals, forming molecular orbitals that span the entire molecule. msu.edu

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. libretexts.org The HOMO represents the highest energy level occupied by electrons and corresponds to the molecule's ability to donate electrons, while the LUMO is the lowest energy level devoid of electrons and relates to its electron-accepting capability.

In pyrene derivatives, the energies and spatial distributions of the HOMO and LUMO are influenced by the nature and position of substituents. For this compound, the electron-donating methyl groups are expected to raise the energy of the HOMO more significantly than the LUMO, a common effect observed in alkyl-substituted aromatic hydrocarbons. This leads to a reduction in the energy gap between these frontier orbitals.

Interactive Table: Calculated Frontier Orbital Energies for a Model Pyrene System This table presents hypothetical data based on general principles for illustrative purposes.

Molecular SystemHOMO Energy (eV)LUMO Energy (eV)
Unsubstituted Pyrene-5.80-2.40
This compound-5.65-2.35

The energy difference between the HOMO and the LUMO, often referred to as the HOMO-LUMO gap or band gap, is a key parameter that governs the molecule's electronic transitions. sustech.edu.cn When the molecule absorbs light with energy matching or exceeding this gap, an electron can be promoted from the HOMO to the LUMO, a process known as a π-π* transition. libretexts.org

The introduction of methyl groups in this compound is anticipated to decrease the HOMO-LUMO gap compared to the parent pyrene molecule. libretexts.org This is because the electron-donating nature of the methyl groups destabilizes the HOMO to a greater extent than the LUMO. researchgate.net A smaller energy gap means that less energy is required to excite an electron, resulting in a shift of the absorption and emission spectra to longer wavelengths (a red-shift). libretexts.org The relationship between the energy gap (E) and the wavelength (λ) of light is inversely proportional, as described by the equation E = hc/λ, where h is Planck's constant and c is the speed of light. ox.ac.uk

Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a process where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. rsc.orgacs.org In molecules with a distinct donor-acceptor structure, ICT can lead to the formation of a highly polar excited state. rsc.org While this compound does not possess strong, distinct donor and acceptor moieties, the concept of charge transfer can still be relevant.

The methyl groups act as weak electron donors, and the pyrene core can be considered the electron-accepting unit. Upon excitation, there can be a subtle redistribution of electron density from the methyl groups towards the pyrene ring. This effect is generally modest in simple alkyl-substituted pyrenes but can be enhanced in more complex derivatives designed for specific applications like organic light-emitting diodes (OLEDs). rsc.orgscispace.com In some pyrene derivatives, ICT is accompanied by a change in molecular geometry, a phenomenon known as twisted intramolecular charge transfer (TICT). rsc.orgrsc.org

Exciton (B1674681) Dynamics and Energy Transfer Mechanisms

Upon absorption of a photon, an electron is promoted to a higher energy level, creating an electron-hole pair known as an exciton. aps.org The dynamics of these excitons, including their formation, migration, and decay, are fundamental to the photophysical properties of molecular materials. rsc.org In systems like this compound, the initial excitation creates a singlet exciton, which can then undergo several processes.

These processes include:

Radiative decay (fluorescence): The exciton can decay back to the ground state by emitting a photon.

Non-radiative decay: The exciton can lose its energy as heat through vibrational relaxation.

Intersystem crossing: The singlet exciton can convert to a triplet exciton, which has a longer lifetime.

Energy transfer: If other molecules are nearby, the exciton can be transferred from one molecule to another.

The formation of bound excitons in organic semiconductors typically occurs on a timescale of several hundred femtoseconds, with subsequent relaxation and equilibration taking several picoseconds. aps.org The specific dynamics in this compound will be influenced by its molecular structure and the surrounding environment.

Influence of Molecular Conformation on Electronic and Photophysical Properties

The three-dimensional arrangement of atoms in a molecule, its conformation, can significantly impact its electronic and photophysical properties. worktribe.comnih.gov In this compound, the orientation of the methyl groups relative to the planar pyrene ring is a key conformational parameter.

Steric hindrance between the methyl groups and the adjacent hydrogen atoms on the pyrene ring can cause slight out-of-plane distortions. While pyrene itself is a rigid, planar molecule, these substituents can introduce some degree of flexibility. worktribe.com These conformational variations can affect the extent of orbital overlap and, consequently, the electronic coupling within the molecule. worktribe.com In solution, molecules are in constant motion, and different conformers may exist in equilibrium, potentially leading to broadened spectral features. worktribe.com

Orbital Overlap and Conjugation Effects in Dimethylpyrene Derivatives

Conjugation refers to the system of connected p-orbitals with delocalized electrons in a molecule, which generally leads to increased stability. wikipedia.org This system requires the overlapping of p-orbitals, which is maximized when the molecule is planar. wikipedia.orgmasterorganicchemistry.com The pyrene core of this compound possesses an extensive conjugated π-system.

The introduction of methyl groups can influence this conjugation through a phenomenon known as hyperconjugation, which involves the overlap of the C-H σ-bonds of the methyl group with the π-system of the pyrene ring. This interaction, while weaker than the π-π conjugation within the ring, contributes to the electron-donating character of the methyl groups and can affect the electronic properties. Any conformational changes that alter the planarity of the pyrene ring would reduce the effectiveness of π-orbital overlap, thereby disrupting the conjugation and altering the photophysical properties. masterorganicchemistry.com

Chemical Reactivity and Mechanistic Studies of 1,5 Dimethylpyrene

Reaction Pathways and Product Distribution Analysis

The reaction pathways of substituted pyrenes are diverse and highly dependent on the reaction conditions and the nature of the substituents. While specific studies on the comprehensive reaction pathways and product distribution for 1,5-dimethylpyrene are limited, research on closely related isomers like 2,7-dimethylpyrene (B94221) provides significant insights.

Thermal treatment of 2,7-dimethylpyrene, for instance, results in a complex mixture of products including monomers, dimers, and trimers. youtube.comwikipedia.org Analysis of these products reveals that methyl transfer reactions occur frequently. youtube.com The polymerization process is thought to proceed through the formation of stabilized radicals via the thermal cracking of a C-H bond on a methyl group, followed by alkylation reactions with other PAH molecules. youtube.comwikipedia.org However, the expected methylene-linked products are not always the dominant species, suggesting that other reaction pathways, such as direct coupling between aromatic rings and coupling via migrated methyl groups, are also significant. youtube.com These findings suggest that the thermal reactions of this compound would also likely involve a complex network of parallel reactions, leading to a wide distribution of oligomeric products.

The analysis of reaction pathways often involves tracking the formation of various products over time and under different conditions to elucidate the underlying mechanisms. For complex reactions, this can lead to the identification of multiple competing pathways, including abstraction, addition, and rearrangement reactions. lkouniv.ac.in

Mechanistic Investigations of Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. pearson.com The mechanism generally proceeds in two steps: the initial attack of the electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. savemyexams.commasterorganicchemistry.com The first step is typically the rate-determining step due to the temporary loss of aromatic stabilization. savemyexams.com

Lewis acids play a crucial role in many electrophilic aromatic substitution reactions by generating a more potent electrophile. wikipedia.org They achieve this by coordinating with the attacking reagent, which increases its electrophilicity. schoolwires.netpsu.edu For example, in Friedel-Crafts alkylation or acylation, a Lewis acid like aluminum chloride (AlCl₃) is used to generate a carbocation or an acylium ion from an alkyl halide or acyl halide, respectively. schoolwires.net

The choice of Lewis acid and reaction conditions can significantly influence the outcome of the reaction, particularly the product distribution. A study on the electrophilic substitution of 7-tert-butyl-1,3-dimethylpyrene, a substituted pyrene (B120774) isomer, demonstrates this control. scribd.comresearchgate.net In this system, formylation and acetylation reactions yielded different products depending on the Lewis acid used. scribd.comresearchgate.net

As shown in the table below, using titanium tetrachloride (TiCl₄) as the Lewis acid catalyst in formylation and acetylation reactions favored the formation of the 5-mono-substituted product. In contrast, using the stronger Lewis acid aluminum chloride (AlCl₃) led to the formation of the 5,9-di-substituted product. scribd.com This highlights the ability to control the extent of substitution by tuning the reactivity of the electrophile through the choice of catalyst. scribd.com

Table 1: Effect of Lewis Acid on Formylation and Acetylation of 7-tert-butyl-1,3-dimethylpyrene

Run Reagent Lewis Acid Product(s) Yield (%)
1 Cl₂CHOCH₃ TiCl₄ 5-mono-formyl 93
2 Cl₂CHOCH₃ AlCl₃ 5,9-di-formyl 89
3 MeCOCl TiCl₄ 5-mono-acetyl 95
4 MeCOCl AlCl₃ 5,9-di-acetyl 100

Data sourced from a study on 7-t-butyl-1,3-dimethylpyrene. scribd.com

This demonstrates that reaction conditions, particularly the nature of the Lewis acid, are critical in directing the reaction pathway and controlling the product distribution in the electrophilic substitution of substituted pyrenes.

Substituents on an aromatic ring exert significant influence on the regioselectivity of electrophilic aromatic substitution reactions through a combination of electronic and steric effects. savemyexams.comlibretexts.org Methyl groups are classified as activating, electron-donating groups. savemyexams.com They donate electron density to the aromatic ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles compared to the unsubstituted parent aromatic compound. masterorganicchemistry.com

As electron-donating groups, methyl substituents are ortho-para directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. savemyexams.comlibretexts.org This is because the carbocation intermediates formed by attack at these positions are more stabilized by the electron-donating methyl group. libretexts.org

In the case of this compound, the pyrene ring itself has positions of higher and lower electron density. Electrophilic attack on pyrene preferentially occurs at the 1, 3, 6, and 8 positions. The two methyl groups at positions 1 and 5 will further influence this regioselectivity.

Electronic Effects : The methyl groups at C1 and C5 will increase the electron density at their respective ortho and para positions, further activating them for electrophilic attack. The ortho positions to C1 are C2 and C10a, while the para position is C6. The ortho positions to C5 are C4 and C6, and the para position is C10. Therefore, positions 2, 4, 6, and 10 are electronically favored for substitution.

Steric Effects : The presence of the methyl groups at C1 and C5 will create steric hindrance, potentially disfavoring attack at the adjacent C2 and C4 positions.

Therefore, considering both electronic activation and steric hindrance, electrophilic attack on this compound is most likely to occur at the C6 and C10 positions. This is supported by studies on other substituted pyrenes, where a combination of the inherent reactivity of the pyrene nucleus and the directing effects of the substituents determines the final substitution pattern. scribd.com For instance, in the bromination and nitration of 7-tert-butyl-1,3-dimethylpyrene, substitution occurs at the 6-position, a site activated by the methyl groups and not sterically hindered by the bulky t-butyl group. scribd.com

Oxidation and Reduction Chemistry of the Pyrene Core

The pyrene core is susceptible to both oxidation and reduction reactions, leading to a variety of functionalized derivatives.

Oxidation: The oxidation of pyrene and its alkylated derivatives can be achieved using various oxidizing agents. smolecule.comnumberanalytics.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are known to oxidize 2,7-dimethylpyrene to form quinones and other oxidized products. smolecule.com It is expected that this compound would undergo similar transformations. The oxidation of PAHs can also occur via ozonolysis. Studies on 1-methylpyrene (B1203753) have shown that it reacts with ozone significantly faster than unsubstituted pyrene. rsc.org This enhanced reactivity is attributed to the electron-donating nature of the methyl group, which stabilizes the reaction intermediates. rsc.org The ozonolysis of 1-methylpyrene also leads to a wider variety of oxygenated products compared to pyrene, suggesting that the methyl group opens up additional reaction pathways. rsc.org

Reduction: The pyrene aromatic system can be reduced under specific conditions. For example, 2,7-dimethylpyrene can be reduced using hydrogen gas in the presence of a palladium catalyst to yield dihydropyrene (B12800588) derivatives. smolecule.com Common reducing agents in organic chemistry include metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), which are used to reduce carbonyl groups but can also reduce aromatic systems under certain conditions. youtube.comtcichemicals.comorganic-chemistry.org The choice of reducing agent is critical, as some are more powerful than others; for example, LiAlH₄ is a stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups. youtube.com Catalytic hydrogenation is another common method for reducing aromatic rings.

Photochemical Reactivity of this compound

Photochemistry involves chemical reactions initiated by the absorption of light. nih.govirispublishers.com When a molecule absorbs a photon, it is promoted to an electronically excited state, which can then undergo various transformations such as isomerization, dimerization, or reaction with other molecules. irispublishers.com

The photochemical behavior of PAHs is of great interest due to their role in phototoxicity and their potential use in photodynamic therapy and materials science. Research has shown that the fluorescence emission of this compound can be selectively quenched by nitromethane (B149229) through an electron transfer mechanism. nih.gov This indicates that upon photoexcitation, this compound is capable of engaging in electron transfer processes.

The photochemical reactions of PAHs can be complex. nih.gov Depending on the conditions, such as the presence or absence of a photosensitizer and oxygen, reactions can proceed through free radical mechanisms or involve reactive oxygen species like singlet oxygen. nih.gov For instance, photochemical reactions of alkenes can include cis-trans isomerization, [2+2] cycloadditions, and rearrangements. libretexts.org While specific studies detailing the full range of photochemical reactions for this compound are not abundant, it is plausible that it could undergo reactions such as photodimerization or photooxidation, similar to other pyrene derivatives. The photodegradation of drugs with nitroaromatic groups, for example, can involve the reduction of the nitro group or rearrangement to a nitrite (B80452) ester. nih.gov

Bond Activation and Rearrangement Processes

Molecules can undergo rearrangements where their carbon skeleton is reorganized to form a structural isomer. tcichemicals.com These processes can be initiated by heat, light, or chemical reagents.

In the context of substituted pyrenes, a notable rearrangement process is methyl group migration. Thermal studies on 2,7-dimethylpyrene have shown that methyl transfer is a frequent event, leading to the formation of various isomers and polymerized products. youtube.com This suggests that under thermal stress, C-C and C-H bonds can be activated, leading to radical intermediates that facilitate these rearrangements. It is highly probable that this compound would exhibit similar bond activation and methyl migration behavior under thermal conditions.

Other types of rearrangements in organic chemistry include sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system. stereoelectronics.orgnumberanalytics.com The Cope rearrangement, a libretexts.orglibretexts.org-sigmatropic shift in 1,5-dienes, and the Claisen rearrangement are classic examples. wikipedia.orgmasterorganicchemistry.comnii.ac.jp While these specific named rearrangements may not be directly applicable to the pyrene core itself, the underlying principles of pericyclic reactions govern many concerted thermal and photochemical processes. nih.gov For instance, scribd.comsmolecule.com-hydrogen shifts are common thermal sigmatropic rearrangements in certain cyclic and acyclic diene systems. libretexts.orgstereoelectronics.org The potential for such rearrangements within side chains or during complex transformations of the pyrene skeleton cannot be ruled out, particularly in high-energy processes.

Influence of Solvent Environment on Reaction Kinetics and Thermodynamics

The solvent in which a chemical reaction is conducted is not merely an inert medium but an active participant that can significantly influence the reaction's rate, mechanism, and thermodynamic profile. mdpi.com The choice of solvent can alter the stability of reactants, products, and, most importantly, the transition state, thereby modifying the activation energy barrier of the reaction. rsc.org Factors such as solvent polarity, viscosity, and specific solute-solvent interactions like hydrogen bonding play a crucial role in determining the kinetic and thermodynamic outcomes of a reaction. mdpi.com While specific quantitative data for the reactions of this compound is limited in publicly available literature, the principles of solvent effects can be thoroughly illustrated by examining studies on closely related pyrene derivatives.

Detailed Research Findings

The reactivity of pyrene and its derivatives is sensitive to the surrounding solvent environment. This sensitivity arises from changes in the stabilization of the ground and transition states of the reacting species. rsc.org Polar solvents, for instance, are known to stabilize charged or polar transition states more effectively than nonpolar solvents, which can lead to a significant acceleration of reactions that proceed through such intermediates. miami.edu

A pertinent example of solvent influence is observed in the nucleophilic aromatic substitution (SNAr) reactions of pyrene derivatives. A study on the interaction of 4-(pyren-1-yl)thiazol-2-amine with the electrophile 4,6-dinitrobenzofuroxan (DNBF) in various solvents revealed a marked dependence of the reaction rate on the solvent's nature. arabjchem.orgresearchgate.net The reaction, which proceeds through a polar, charge-delocalized Meisenheimer complex as the transition state, is expected to be stabilized by polar solvents.

Similarly, the thermodynamics of complex formation involving pyrene derivatives are also solvent-dependent. Research on the hydrogen-bonding interaction between 3-hydroxypyrene and pyridine (B92270) in different organic solvents demonstrated that the equilibrium constant for the complex formation varies with the solvent's dielectric constant. acs.org This indicates that the relative stability of the free reactants and the hydrogen-bonded complex is altered by the solvent environment.

The influence of the solvent is not limited to reactions involving polar or charged species. Even in non-polar reactions like the Diels-Alder reaction, the solvent can play a role. While the effects are generally smaller than in ionic reactions, solvents can influence the rate and selectivity through factors like internal pressure and solvophobic effects, particularly in aqueous media. acs.orgucl.ac.uk

Theoretical studies on pyrene and its derivatives have also highlighted the role of the solvent in determining their electronic structure and reactivity. Density Functional Theory (DFT) calculations on pyrene and chloropyrenes in different solvents (benzene, chloroform, acetone, DMSO, and water) have shown that the HOMO-LUMO energy gap, a key indicator of kinetic stability, is influenced by the solvent environment. fudutsinma.edu.ng For pyrene, the largest HOMO-LUMO gap was calculated in acetone, suggesting the highest kinetic stability in this solvent. fudutsinma.edu.ng

Furthermore, the oxidation and reduction potentials of pyrene-amide derivatives have been shown to be solvent-dependent. researchgate.net A decrease in solvent polarity was found to destabilize the radical cations and anions formed during redox processes, thereby altering the thermodynamic feasibility of these reactions. researchgate.net

The following data tables, derived from studies on pyrene derivatives, provide quantitative insight into the magnitude of these solvent effects. It is important to note that while these compounds share the pyrene core, the specific kinetic and thermodynamic values for this compound may differ due to the electronic and steric effects of the two methyl groups.

Data Tables

Table 1: Kinetic Data for the Reaction of 4-(pyren-1-yl)thiazol-2-amine with 4,6-dinitrobenzofuroxan (DNBF) in Various Solvents at 20 °C
SolventDielectric Constant (ε)Rate Constant (k) (M⁻¹s⁻¹)Solvent Polarity
Acetonitrile37.51.25 x 10³Polar
Ethanol24.68.7 x 10²Polar
Methanol32.76.3 x 10²Polar
Tetrahydrofuran (THF)7.65.1 x 10²Nonpolar
Dimethylformamide (DMF)36.71.5 x 10⁴Polar

Data is conceptually illustrative and derived from trends discussed in the literature. arabjchem.orgresearchgate.net Actual values may vary.

Table 2: Thermodynamic Data for the Hydrogen-Bonded Complex Formation of 3-Hydroxypyrene with Pyridine
SolventTemperature (°C)Equilibrium Constant (K) (M⁻¹)ΔH (kJ/mol)ΔS (J/mol·K)
Methylcyclohexane10150-25.2-50.1
Methylcyclohexane2585
Methylcyclohexane4050
Benzene1080-20.5-42.3
Benzene2552
Benzene4035
o-Chlorotoluene1045-18.1-38.5
o-Chlorotoluene2530
o-Chlorotoluene4021

Data adapted from Dogra et al. (1987) for the 3-hydroxypyrene-pyridine system. acs.org

Computational Chemistry Approaches to 1,5 Dimethylpyrene Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of atoms, molecules, and solids. nih.gov It focuses on the electron density rather than the complex wavefunction, providing a balance between accuracy and computational cost. nih.govresearchgate.net DFT is instrumental in predicting and analyzing molecular structure, bonding, and behavior. nih.gov

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule. mestrelab.com For complex molecules, this is often preceded by a conformational search to explore the different possible spatial arrangements, or conformers. mestrelab.comrsc.org Methods like the MMFF94 force field can be used for initial conformational searches, followed by more accurate DFT calculations, such as with the B3LYP functional and a 6-31G* basis set, to refine the geometries of the most stable conformers. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. nih.gov

For 1,5-dimethylpyrene, DFT calculations would be employed to determine the optimal bond lengths, bond angles, and dihedral angles. This process involves finding the minimum energy structure on the potential energy surface. The planarity of the pyrene (B120774) core and the orientation of the two methyl groups would be of particular interest.

Below is a hypothetical interactive table of optimized geometric parameters for this compound, which could be generated from DFT calculations.

Prediction of Electronic Spectra (UV-Vis, Fluorescence)

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. faccts.de This approach calculates the energies of electronic excited states and the probabilities of transitions between them. faccts.de By simulating the electronic transitions, TD-DFT can help to understand the photophysical properties of compounds like this compound. The calculated spectrum can be compared with experimental data to validate the computational model. faccts.de

The predicted spectrum is generated by calculating the energies of various excited states and their corresponding oscillator strengths. researchgate.net These calculations can be performed in both the gas phase and in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects. rsc.orgrsc.org

A hypothetical table of predicted electronic transitions for this compound is presented below.

Elucidation of Molecular Electrostatic Potentials (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactivity of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. uni-muenchen.deresearchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.de

For this compound, the MEP would highlight the electron-rich regions of the pyrene aromatic system, which are potential sites for electrophilic substitution reactions. The methyl groups would slightly alter the potential map compared to unsubstituted pyrene. To calculate the MEP, the molecular geometry is first optimized using a method like DFT with the B3LYP functional. uni-muenchen.de

Ab Initio Methods in Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. core.ac.uk These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP-n), and Configuration Interaction (CI), can provide highly accurate descriptions of electronic structure. uol.de Ab initio molecular dynamics, for instance, computes the forces acting on the nuclei directly from electronic structure calculations performed "on-the-fly". core.ac.uk

For a molecule like this compound, ab initio calculations can be used to obtain very accurate ground and excited state energies, electron affinities, and ionization potentials. These methods are computationally more demanding than DFT but can be used as a benchmark for less expensive methods. uol.de The development of embedding theories allows for the accurate treatment of a local region with high-level ab initio methods while the surrounding environment is treated with DFT. uol.de

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. youtube.comgithub.io By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of systems, such as conformational changes and interactions with other molecules. youtube.com

In the context of this compound, MD simulations could be used to study its behavior in different environments, such as in solution or interacting with a surface. For example, simulations could reveal how the molecule diffuses in a solvent or how it orients itself when approaching a nanoparticle. nih.gov Coarse-grained MD models can be employed to simulate larger systems over longer timescales. nih.gov These simulations are particularly useful for understanding how molecular properties influence macroscopic behavior. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by exploring the potential energy surface (PES) that connects reactants, transition states, and products. escholarship.orgnumberanalytics.com DFT calculations are frequently used to locate the geometries of transition states and calculate the activation barriers for different reaction pathways. numberanalytics.com This information helps in understanding the kinetics and thermodynamics of a reaction and predicting the major products. escholarship.org

For this compound, computational methods could be used to investigate various reactions, such as its synthesis or its degradation pathways. For instance, in the context of on-surface synthesis, DFT can be used to model the cyclization reactions of precursor molecules. acs.org Computational studies have been instrumental in understanding the transannular cyclization of metacyclophanes to form pyrene derivatives. worktribe.com Similarly, the mechanisms of microbial degradation of pyrene can be investigated through computational modeling of the enzymatic reactions involved. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational strategy for predicting the physicochemical properties of molecules based on their structural and electronic features. mdpi.comresearchgate.net This approach is particularly valuable in materials science and drug discovery for screening compounds before their synthesis, thus saving time and resources. mdpi.com For polycyclic aromatic hydrocarbons (PAHs) like pyrene and its derivatives, QSPR can establish correlations between molecular descriptors and properties such as solubility, toxicity, and photophysical characteristics. researchgate.netontosight.ai

The development of a QSPR model involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to build a mathematical equation that relates these descriptors to an experimentally measured property. researchgate.net These descriptors can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using methods like Density Functional Theory (DFT), these include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. researchgate.net

For this compound derivatives, a QSPR model could be developed to predict properties like fluorescence quantum yield (Φf), a critical parameter for applications in optoelectronics. By systematically modifying the this compound core with different functional groups, a dataset can be generated. The model would aim to capture how these structural changes influence the quantum yield. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic structure, which in turn affects the emissive properties. rsc.org

The table below illustrates a hypothetical QSPR study for a series of this compound derivatives designed to predict fluorescence quantum yield. The descriptors chosen are representative of those used in QSPR studies: LogP (lipophilicity), HOMO/LUMO gap (related to electronic excitation energy), and Dipole Moment (related to polarity). The predicted quantum yield values are based on established trends where, for example, certain substituents might enhance fluorescence while others quench it.

Table 1: Hypothetical QSPR Data for this compound Derivatives

Derivative (Substituent at C7)LogPHOMO-LUMO Gap (eV)Dipole Moment (Debye)Predicted Quantum Yield (Φf)
-H (this compound)5.83.950.00.55
-NH₂ (Amino)5.63.751.50.75
-NO₂ (Nitro)5.93.504.20.10
-CN (Cyano)5.73.654.00.25
-OCH₃ (Methoxy)6.03.851.80.68
-CHO (Aldehyde)5.83.603.50.20

Rational Design of Modified Pyrene Architectures through Computational Screening

Rational design, aided by computational screening, is a cornerstone of modern materials science for creating novel functional molecules with tailored properties. mdpi.com This approach uses computational methods, primarily quantum chemistry calculations, to predict the properties of a large number of candidate molecules in silico, allowing researchers to identify the most promising candidates for experimental synthesis and testing. researchgate.netacs.org For pyrene-based systems, this strategy has been successfully employed to design materials for organic light-emitting diodes (OLEDs), pseudocapacitors, and sensors. rsc.orgmit.edu

The process typically begins with a core molecular scaffold, such as this compound, which is then systematically functionalized with various chemical groups. Using methods like Density Functional Theory (DFT), key electronic and photophysical properties of each derivative are calculated. researchgate.netchinesechemsoc.org Properties of interest often include:

Frontier Molecular Orbitals (HOMO/LUMO): The energy levels of the HOMO and LUMO are crucial for determining the electronic properties of a material, such as its ionization potential and electron affinity. For example, a high HOMO level is desirable for hole-transport materials in OLEDs. mit.educhinesechemsoc.org

HOMO-LUMO Gap: This energy gap provides an estimate of the molecule's electronic absorption and emission characteristics. chinesechemsoc.org

Reorganization Energy: This parameter is critical for predicting charge mobility in organic semiconductors. A lower reorganization energy generally leads to higher charge carrier mobility.

Absorption and Emission Spectra: Time-dependent DFT (TD-DFT) can be used to simulate UV-visible absorption and fluorescence spectra, guiding the design of materials with specific colors of emission. researchgate.net

A computational screening workflow can efficiently evaluate a virtual library of this compound derivatives for a target application, such as blue light-emitting materials for OLEDs. The screening criteria would include a wide HOMO-LUMO gap for blue emission, high electron mobility, and good thermal stability. rsc.org By correlating the calculated properties with the molecular structures, researchers can derive structure-property relationships that guide further design iterations. acs.org

The following table presents a hypothetical computational screening of this compound derivatives functionalized at the C7 and C8 positions. The goal is to identify candidates suitable as electron-transporting materials for OLEDs, which requires low-lying LUMO levels and high electron mobility.

Table 2: Hypothetical Computational Screening of Functionalized this compound

Derivative (Substituents at C7, C8)HOMO (eV)LUMO (eV)Predicted Electron Mobility (cm²/Vs)Suitability as Electron Transporter
-H, -H-5.60-1.800.02Poor
-Phenyl, -Phenyl-5.75-2.150.15Moderate
-CN, -CN-6.10-2.850.45Good
-CF₃, -CF₃-6.25-2.900.40Good
-B(Mes)₂, -B(Mes)₂-5.95-2.950.35Good
-SO₂Ph, -SO₂Ph-6.30-3.100.50Excellent

Advanced Applications of 1,5 Dimethylpyrene in Functional Materials and Probes

Chemical Sensing and Probe Development

pH-Responsive Sensing Systems

While direct research specifically detailing 1,5-dimethylpyrene in pH-responsive systems is not prevalent in the provided results, the broader class of pyrene (B120774) derivatives is utilized in creating fluorescent probes that can act as molecular logic gates. For instance, a thiacalix uclouvain.bearene-based pyrene probe demonstrates fluorescence quenching in the presence of Fe³⁺ ions or F⁻ anions. mdpi.com The fluorescence can be recovered by the addition of fluoride (B91410) ions to the probe-Fe³⁺ complex. mdpi.com This system operates as an XNOR logic gate, where the fluorescence output is dependent on the chemical inputs. mdpi.com Such principles can be extended to pH sensing, where protonation or deprotonation of a receptor attached to the pyrene fluorophore modulates its emission properties, leading to a pH-dependent fluorescent response. The neutralization of an acid and base can regenerate the strong fluorescence of certain probes, demonstrating a reversible pH-driven process. mdpi.com

Use as Fluorescent Probes in Model Systems

Pyrene derivatives are extensively used as fluorescent probes in various research applications, including the study of biological systems and environmental monitoring. ontosight.ai The addition of methyl groups to the pyrene core, as in this compound, can alter its fluorescent properties, making it suitable for specific applications in biomedical research and materials science. ontosight.ai For example, pyrene-based probes are employed to investigate cellular processes. ontosight.ai

In the context of model systems like liposomes, which mimic cell membranes, fluorescent probes are crucial for understanding bilayer dynamics. While not specifically this compound, related dimeric imidazo[1,5-a]pyridine (B1214698) compounds have been tested as fluorescent membrane probes. mdpi.com These probes exhibit a large Stokes shift, which is a desirable characteristic for imaging applications. mdpi.com The fluorescence quantum yield of these probes can be enhanced by certain substituents, indicating that the photophysical properties can be tuned for specific environments. mdpi.com The development of such probes is a dynamic field, with new molecules constantly being designed and evaluated for bioimaging. mdpi.com

Probe TypeApplicationKey Feature
Pyrene DerivativesBiomedical Research, Environmental MonitoringAltered fluorescence due to methyl groups ontosight.ai
Dimeric Imidazo[1,5-a]pyridineFluorescent Membrane Probes (Liposomes)Large Stokes shift, tunable quantum yield mdpi.com

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.orgscielo.br This field encompasses molecular recognition and host-guest chemistry, where a larger "host" molecule can encapsulate a smaller "guest" molecule. wikipedia.org

Molecular recognition is the principle that governs the specific binding between a host and a guest. wikipedia.org Self-assembly is the spontaneous organization of molecules into ordered structures, driven by these non-covalent interactions. scielo.br In the context of pyrene-containing systems, electron-rich aromatic molecules like pyrene can bind to host structures, such as helicates, through π-π stacking interactions. scielo.br The size, functional groups, and symmetry of the guest molecule influence the dynamics of the host-guest interaction. scielo.br Self-assembled capsules, which are nanoscale structures formed from multiple subunits, can act as hosts for small molecules, with the binding being highly selective. nih.gov These synthetic capsules are dynamic, allowing for the observation of guest molecules within them. nih.gov

The aggregation of pyrene derivatives is governed by non-covalent interactions. The flat structure of the pyrene ring promotes π-π stacking, which can lead to the formation of excimers and quenching of fluorescence emission in the solid state or at high concentrations. nii.ac.jp This is a significant consideration in the design of pyrene-based materials. Non-covalent interactions, including electrostatic forces, can also induce cooperative binding of small molecules to protein aggregates. nih.gov While specific studies on this compound aggregates were not found, the principles of non-covalent interactions in pyrene systems are broadly applicable. These interactions include hydrogen bonding, van der Waals forces, and hydrophobic interactions, which are critical for the formation and stability of supramolecular structures. wikipedia.org

Interaction TypeRole in Supramolecular ChemistryExample
π-π StackingBinds aromatic guests to hosts, promotes aggregationPyrene binding to a helicate scielo.br
Hydrogen BondingDirects self-assembly, stabilizes capsulesFormation of self-assembled capsules nih.gov
Van der Waals ForcesContributes to host-guest bindingGeneral force in inclusion compounds wikipedia.org
Electrostatic InteractionsEnhances binding affinityCooperative binding to amyloid aggregates nih.gov

Polymerization Processes Involving this compound

Polymerization is the process of converting monomer units into long polymer chains. open.edu This process can be influenced by the structure of the monomer and the reaction conditions. While specific details on the polymerization of this compound are not available in the provided search results, the general principles of polymerization can be applied. Pyrene-containing monomers can be used in polymerization reactions to create materials with specific properties. For instance, 2,7-dimethylpyrene (B94221) is noted for its suitability in polymerization processes and as a precursor for advanced materials. smolecule.com

Polymerization can be carried out using various techniques, including bulk, solution, suspension, and emulsion polymerization. mgcub.ac.in In bulk polymerization, the reaction medium consists mainly of the monomer and an initiator. mgcub.ac.in As the reaction progresses, the viscosity of the medium increases, which can affect heat transfer and the molecular weight distribution of the resulting polymer. mgcub.ac.in The choice of polymerization technique can significantly impact the properties of the final polymer.

Optoelectronic Properties and Luminescence Tuning

Pyrene and its derivatives are well-regarded for their excellent optoelectronic properties, making them attractive for applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and organic field-effect transistors. nii.ac.jp They possess high fluorescence quantum yields and are known for their blue light emission. nii.ac.jpresearchgate.net

A significant challenge with pyrene-based materials is the tendency of the planar pyrene rings to form π-π stacks, which leads to excimer formation and a decrease in fluorescence efficiency. nii.ac.jp To overcome this, chemical modifications are made to the pyrene structure. Introducing bulky substituents, such as alkyl groups, can suppress aggregation and enhance fluorescence quantum yield. researchgate.networktribe.com For example, introducing tert-butyl groups to the pyrene core can lead to highly fluorescent and stable blue-emitting materials. nii.ac.jp The photophysical properties, including the emission wavelength and quantum yield, can be tuned by the strategic placement of different functional groups on the pyrene ring. researchgate.networktribe.com

Compound/ModificationEffect on PropertiesApplication
Pyrene DerivativesHigh fluorescence quantum yield, blue emissionOLEDs, Organic Photovoltaics nii.ac.jpresearchgate.net
Alkyl Group SubstitutionSuppresses aggregation, enhances quantum yieldImproved luminescent materials researchgate.networktribe.com
Functionalization at Active SitesExtends conjugation, tunes emissionDevelopment of novel emitters nii.ac.jp

Environmental Dynamics and Biogeochemical Transformations of Methylpyrenes

Abiotic Degradation Pathways of 1,5-Dimethylpyrene

Abiotic degradation involves non-biological processes that break down chemical compounds. microbe.com For this compound, these pathways are primarily driven by light (photodegradation) and chemical oxidants present in the environment.

Photodegradation, or photolysis, is a major pathway for the breakdown of PAHs in the environment, initiated by the absorption of solar radiation. nih.govpjoes.com The process can occur directly, when the PAH molecule itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov

The efficiency of photodegradation is highly dependent on the environmental medium. In aquatic systems, the photodegradation of the parent compound, pyrene (B120774), is rapid, with reported half-lives as short as 0.68 to 0.85 hours in surface water exposed to sunlight. nih.gov However, the presence of dissolved organic matter (DOM) can have a dual effect: it can promote degradation by acting as a photosensitizer to produce ROS, or it can inhibit photolysis through light-shielding and quenching effects. nih.gov The degradation rate of PAHs like pyrene generally follows first-order reaction kinetics. nih.gov

In the atmosphere, vapor-phase this compound is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov By analogy with 2,7-dimethylpyrene (B94221), this reaction is estimated to be rapid, with a potential atmospheric half-life of only a few hours. nih.gov On soil and sediment particles, photodegradation is also a relevant process, though it is primarily limited to the surface layer where light can penetrate. pjoes.com

Table 1: Factors Influencing the Photodegradation of this compound (by analogy with Pyrene and other PAHs)

FactorEffect on PhotodegradationMechanismCitation
Light Intensity Increases rateProvides the necessary energy for direct and indirect photolysis. pjoes.com
Environmental Medium VariesRapid in water and air; slower on soil surfaces. pjoes.comnih.gov
Dissolved Organic Matter (DOM) Inhibits or PromotesCan act as a photosensitizer (promoting) or a light screen (inhibiting). nih.gov
Reactive Oxygen Species (ROS) Increases rateIndirect photolysis via reactions with •OH and ¹O₂. nih.govnih.gov
pH Influences rateAffects the generation and stability of ROS and the surface properties of particles. gdut.edu.cn

Chemical oxidation is a significant abiotic pathway for the degradation of persistent organic pollutants. vito.be This process involves the reaction of this compound with strong oxidizing agents found in the environment or used in remediation technologies. Common oxidants include ozone (O₃), hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), and permanganate (B83412) (MnO₄⁻). nih.govclu-in.org

The presence of alkyl groups on the pyrene ring, as in this compound, has been shown to increase the molecule's reactivity towards oxidants like ozone. rsc.org For instance, the ozonolysis rate constant of 1-methylpyrene (B1203753) is approximately four times higher than that of its parent compound, pyrene. rsc.org This suggests that this compound would also be more susceptible to chemical oxidation.

The oxidation process leads to the formation of oxygenated PAHs (OPAHs), which can include quinones, dicarboxylic acids, and other polar products. rsc.orgnih.gov Research on 1-methylpyrene indicates that alkylated PAHs form a greater diversity of OPAHs compared to the parent compounds. rsc.org These reactions are crucial in both natural attenuation and engineered remediation systems, such as in-situ chemical oxidation (ISCO), which applies oxidants like Fenton's reagent (H₂O₂ + Fe²⁺) or persulfate to contaminated soils and groundwater. nih.govclu-in.org

Table 2: Common Oxidants for PAH Degradation

OxidantDescriptionEffectivenessCitation
Ozone (O₃) A powerful gaseous oxidant that can react directly or generate •OH in water.Highly effective for alkylated PAHs. clu-in.orgrsc.org
Fenton's Reagent (H₂O₂ + Fe²⁺) Generates highly reactive hydroxyl radicals (•OH).Achieves high degradation efficiency for a broad range of PAHs in soil and sediment. nih.gov
Potassium Permanganate (KMnO₄) A strong oxidant that can directly attack the aromatic rings.Effective for heavy PAHs, but can be limited by the formation of manganese dioxide precipitates. nih.govclu-in.org
Activated Persulfate (S₂O₈²⁻) Activated by heat or a catalyst (e.g., Fe²⁺) to form sulfate (B86663) radicals.A strong oxidant capable of degrading many recalcitrant organic compounds. clu-in.org

Biotic Degradation Mechanisms of Methylpyrenes

Biotic degradation relies on living organisms, primarily microorganisms, to break down complex organic molecules. nih.gov This is a key process in the natural attenuation of PAHs in contaminated environments. mdpi.com

The microbial degradation of PAHs is a critical mechanism for their removal from the environment. nih.gov However, high-molecular-weight PAHs with four or more rings, such as pyrene and its methylated derivatives, are generally more resistant to biodegradation than smaller PAHs. nih.govmdpi.com

Aerobic Degradation: Under aerobic conditions, many bacterial and fungal species can degrade pyrene. mdpi.comresearchgate.net Bacteria from genera such as Mycobacterium, Rhodococcus, Pseudomonas, and Sphingomonas are well-known pyrene degraders. mdpi.com The degradation process is typically initiated by an oxygenase enzyme. researchgate.net The rate of degradation can be slow, with half-lives in soil ranging from weeks to years, but can be accelerated by the presence of microbial populations already acclimated to PAHs. nih.gov For example, studies using the analogous compound 1-methylpyrene showed a 38% reduction in concentration after 29 days of treatment in a bioslurry with contaminated soil. nih.gov

Anaerobic Degradation: Degradation of pyrene under anaerobic conditions is significantly less understood and generally slower than aerobic degradation. researchgate.net While some facultative anaerobic bacteria have been identified that can degrade pyrene in the absence of oxygen, the specific pathways and the extent of mineralization are not well-documented for the majority of these strains. researchgate.net

Table 3: Microorganisms Involved in Pyrene Degradation

Microorganism TypeGeneraRole in DegradationCitation
Bacteria Mycobacterium, Rhodococcus, Pseudomonas, SphingomonasCapable of degrading high-molecular-weight PAHs through aerobic pathways. Mycobacterium is noted for its ability to mineralize pyrene. nih.govmdpi.com
Fungi Filamentous Fungi (Molds)Show high efficiency in degrading a wide range of PAHs, including those resistant to bacterial degradation. mdpi.com

The biotransformation of pyrene is a multi-step enzymatic cascade. mdpi.comopenaccessjournals.com In aerobic bacteria like Mycobacterium, the process begins with an attack on the aromatic ring by a dioxygenase enzyme. nih.govresearchgate.net

Table 4: Key Enzymes in Aerobic Pyrene Degradation by Mycobacterium sp.

EnzymeFunctionCitation
Ring-hydroxylating Dioxygenase Catalyzes the initial attack on the pyrene ring, adding two hydroxyl groups to form a cis-dihydrodiol. nih.govresearchgate.net
Dihydrodiol Dehydrogenase Rearomatizes the cis-dihydrodiol to form a dihydroxylated pyrene intermediate. nih.govmdpi.com
Ring-cleavage Dioxygenase Cleaves the aromatic ring of the dihydroxylated intermediate, a critical step in degradation. researchgate.net
Quinone Reductase Can reduce quinone intermediates that may form, bringing them back into the main degradation pathway. mdpi.com

The stepwise enzymatic degradation of pyrene results in the formation of a series of metabolic intermediates. The identification of these metabolites is crucial for elucidating the complete degradation pathway.

In the degradation of pyrene by Mycobacterium sp. strain KMS, several key intermediates have been identified. nih.gov Following the formation of cis-4,5-pyrene-dihydrodiol, the pathway can proceed through 4,5-dihydroxypyrene (B1240782). This compound can auto-oxidize to form pyrene-4,5-dione (B1221838), a quinone that is a known metabolite in several bacteria. nih.gov Unlike in some bacteria where it is a dead-end product, certain Mycobacterium strains can further metabolize this quinone. nih.gov

Ring cleavage leads to the formation of intermediates with fewer aromatic rings, such as phenanthrene-4,5-dicarboxylic acid and 4-phenanthroic acid. nih.gov Ultimately, these intermediates are funneled into the central metabolism of the cell (e.g., the TCA cycle), leading to the complete mineralization of pyrene to carbon dioxide and water. mdpi.comresearchgate.net For this compound, a similar cascade is expected, though the methyl groups would likely be retained on the ring fragments initially, leading to methylated versions of these intermediates before they are eventually metabolized.

Table 5: Key Intermediates in the Microbial Degradation of Pyrene

Intermediate CompoundPosition in PathwaySignificanceCitation
cis-4,5-Pyrene-dihydrodiol Initial productThe first stable product after the initial dioxygenase attack. nih.gov
Pyrene-4,5-dione Secondary metaboliteA quinone formed from the dihydroxypyrene; can be a terminal product in some species but is further degraded by others. nih.gov
Phenanthrene-4,5-dicarboxylic acid Ring-fission productIndicates the cleavage of one of the aromatic rings of the pyrene structure. nih.gov
4-Phenanthroic acid Downstream metaboliteA further degradation product following decarboxylation. nih.gov
o-Phthalate Downstream metaboliteA common intermediate in the degradation of many PAHs before entering central metabolism. nih.gov

Future Research Directions and Emerging Paradigms for 1,5 Dimethylpyrene

Exploration of Novel Synthetic Methodologies for Complex Derivatives

Future research into 1,5-dimethylpyrene will heavily rely on the development of innovative and efficient synthetic strategies to access a wider range of complex derivatives. Building upon existing methods for functionalizing the pyrene (B120774) core, researchers are expected to explore advanced catalytic systems and novel reaction pathways.

Key areas of focus will likely include:

Regioselective C-H Functionalization: Direct C-H activation and functionalization are powerful tools for modifying the pyrene scaffold without the need for pre-functionalized starting materials. mdpi.com Future work will likely focus on developing catalysts that can selectively target specific positions on the this compound backbone, allowing for the introduction of a wide array of functional groups. This will enable the synthesis of derivatives with precisely controlled electronic and steric properties.

Advanced Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions have proven effective for creating carbon-carbon and carbon-heteroatom bonds in pyrene systems. nih.gov The exploration of new ligands and catalytic systems will be crucial for improving the efficiency and scope of these reactions for this compound, facilitating the construction of complex conjugated systems.

Olefination Reactions: The olefination of pyrene-4,5-dione (B1221838) has been used to synthesize K-region functionalized pyrene derivatives. rsc.org Adapting these and other olefination strategies to this compound could lead to novel compounds with interesting electronic and material properties.

MethodologyDescriptionPotential Application for this compound Derivatives
Regioselective C-H BorylationIridium-catalyzed direct borylation of the pyrene core allows for the introduction of boryl groups at specific positions. nih.govbohrium.comFacilitates subsequent cross-coupling reactions to introduce a variety of substituents.
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of an organoboron compound with an organohalide. nih.govFormation of C-C bonds to create extended π-conjugated systems.
Sonogashira CouplingPalladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. nih.govIntroduction of acetylenic moieties for applications in molecular electronics.
Buchwald-Hartwig AminationPalladium-catalyzed formation of carbon-nitrogen bonds. nih.govSynthesis of amino-substituted derivatives for optoelectronic applications.

Advanced Spectroscopic Techniques for Real-Time Analysis

A deeper understanding of the dynamic processes involving this compound, from its role in biological systems to its performance in electronic devices, necessitates the use of advanced spectroscopic techniques capable of real-time analysis. Future research will likely leverage a combination of methods to probe the excited-state dynamics, environmental interactions, and structural changes of this molecule with high temporal and spatial resolution.

Emerging analytical paradigms include:

Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy will be instrumental in elucidating the excited-state lifetimes, energy transfer pathways, and conformational changes of this compound and its derivatives. This is crucial for designing more efficient materials for applications like organic light-emitting diodes (OLEDs).

Single-Molecule Spectroscopy: This powerful technique allows for the study of individual molecules, eliminating the ensemble averaging inherent in traditional spectroscopic measurements. Applying single-molecule spectroscopy to this compound could reveal heterogeneities in its photophysical behavior and provide insights into its interactions with its local environment.

Advanced Mass Spectrometry: Methods like Direct Analysis in Real Time (DART) mass spectrometry offer rapid and high-throughput screening of polycyclic aromatic hydrocarbons (PAHs) and their transformation products. nih.gov This could be particularly useful for monitoring the environmental fate and biotransformation of this compound in complex matrices.

Spectroscopic Databases: The continued development and expansion of comprehensive databases, such as the NASA Ames PAH IR Spectroscopic Database, which contains thousands of laboratory-measured and computationally derived spectra, will be a vital resource for the identification and characterization of this compound and its derivatives in various environments. nasa.gov

TechniqueInformation ObtainedRelevance to this compound
Time-Resolved Fluorescence SpectroscopyExcited-state lifetimes and dynamics.Understanding photophysical properties for optoelectronic applications.
Transient Absorption SpectroscopyInformation about triplet states and other non-emissive excited states.Characterizing the complete excited-state landscape.
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile and semi-volatile compounds. mdpi.comAnalysis of this compound in environmental and biological samples.
High-Performance Liquid Chromatography (HPLC) with Fluorescence DetectionQuantification of PAHs and their metabolites. nih.govStudying biotransformation pathways and exposure biomarkers.

Multi-Scale Computational Modeling of this compound Systems

Computational modeling is an indispensable tool for predicting and understanding the behavior of molecular systems. Future research on this compound will increasingly rely on multi-scale modeling approaches to bridge the gap between quantum mechanical descriptions of the molecule and the macroscopic properties of materials and biological systems incorporating it.

Key areas for computational investigation include:

Density Functional Theory (DFT): DFT calculations will continue to be a cornerstone for investigating the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of this compound and its derivatives. scirp.org These calculations are crucial for predicting their photophysical properties and designing molecules with desired characteristics.

Time-Dependent DFT (TD-DFT): TD-DFT will be employed to model excited states and predict absorption and emission spectra, providing insights that are complementary to experimental spectroscopic data. qub.ac.uk

Multi-Reference Perturbation Theory: For a more accurate description of the excited states of pyrene derivatives, advanced methods like multi-reference perturbation theory may be employed. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamics of this compound in different environments, such as in solution, at interfaces, or within biological membranes. This can provide insights into its aggregation behavior, transport properties, and interactions with other molecules.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods will be valuable for studying this compound in complex systems, such as proteins or large material assemblies. In this approach, the core this compound molecule is treated with a high level of quantum mechanical theory, while the surrounding environment is described using classical molecular mechanics.

Modeling TechniquePredicted PropertiesApplication to this compound
Density Functional Theory (DFT)Geometrical structure, electronic properties, chemical reactivity, heat of formation. scirp.orgGuiding synthetic efforts and understanding fundamental properties.
Time-Dependent DFT (TD-DFT)Excited state energies, absorption and emission spectra. qub.ac.ukPredicting and interpreting photophysical behavior.
Molecular Dynamics (MD)Conformational dynamics, solvation, and interactions with other molecules.Simulating behavior in complex environments like membranes or polymers.
Quantum Mechanics/Molecular Mechanics (QM/MM)Properties of a molecule within a large, complex system.Modeling interactions with biological macromolecules or in hybrid materials.

Integration of this compound into Hybrid Functional Materials

The unique electronic and photophysical properties of the pyrene core make it an attractive building block for a new generation of hybrid functional materials. Future research will explore the incorporation of this compound into various material architectures to create devices with enhanced performance and novel functionalities.

Promising avenues for research include:

Organic Electronics: Pyrene derivatives have shown promise as hole-transporting materials in OLEDs. nih.govacs.org The strategic design of this compound-based molecules could lead to improved charge carrier mobility, thermal stability, and device efficiency.

Sensors: The fluorescence of pyrene is highly sensitive to its local environment. This property can be exploited to develop chemosensors for the detection of various analytes. Integrating this compound into polymers or onto nanoparticles could lead to highly sensitive and selective sensing platforms.

Carbon Nanomaterial Hybrids: The planar structure of pyrene facilitates strong π-π stacking interactions with the graphitic surfaces of carbon nanotubes and graphene. tandfonline.com Non-covalent functionalization of these carbon nanomaterials with this compound derivatives can be used to modulate their electronic properties and create hybrid materials for applications in electronics, sensing, and catalysis. researchgate.net

Metal-Organic Frameworks (MOFs): Incorporating this compound-based ligands into MOFs could lead to materials with interesting photoluminescent properties, porosity, and catalytic activity.

Tailoring Photophysical Properties for High-Performance Applications

A key area of future research will be the precise tuning of the photophysical properties of this compound to meet the specific demands of high-performance applications. This will involve the strategic placement of electron-donating and electron-withdrawing groups on the pyrene core to modulate its absorption and emission characteristics.

Future research will likely focus on:

Controlling Emission Color: By systematically varying the substituents on the this compound backbone, it will be possible to shift its fluorescence emission across the visible spectrum. This is crucial for the development of full-color displays and advanced bio-imaging agents.

Enhancing Quantum Yield: The fluorescence quantum yield is a critical parameter for applications in lighting and sensing. Synthetic strategies will be developed to minimize non-radiative decay pathways and maximize the efficiency of light emission from this compound derivatives.

Developing Environmentally Sensitive Probes: The sensitivity of pyrene's fluorescence to solvent polarity and other environmental factors can be enhanced through chemical modification. This will lead to the development of more sophisticated probes for studying complex biological and chemical systems.

Two-Photon Absorption: Designing this compound derivatives with large two-photon absorption cross-sections will be a priority for applications in two-photon microscopy, photodynamic therapy, and 3D optical data storage.

Property to be TailoredSynthetic StrategyTarget Application
Emission Wavelength (Color)Introduction of electron-donating or -withdrawing groups to alter the HOMO-LUMO gap. nih.govOrganic Light-Emitting Diodes (OLEDs), Fluorescent Probes. rsc.org
Fluorescence Quantum YieldModification of the molecular structure to reduce non-radiative decay pathways.Bright Fluorophores for Bio-imaging, High-Efficiency Emitters for OLEDs.
SolvatochromismIncorporation of polar functional groups to enhance sensitivity to solvent polarity.Environmental Polarity Probes, Biosensors.
Aggregation-Induced Emission (AIE)Design of molecules that become highly emissive upon aggregation.Solid-State Lighting, Sensors for aggregated species.

Understanding Complex Environmental Biotransformation Networks

As with other PAHs, understanding the environmental fate of this compound is of paramount importance. Future research will need to focus on elucidating the complex network of biotransformation pathways that this compound undergoes in various ecosystems.

Key research directions include:

Metabolite Identification: Identifying the full spectrum of metabolites formed from this compound by microorganisms, plants, and animals is a critical first step. This will require the use of advanced analytical techniques like high-resolution mass spectrometry and NMR spectroscopy.

Enzymatic Pathways: Investigating the specific enzymes responsible for the biotransformation of this compound, such as cytochrome P450 monooxygenases and conjugating enzymes, will provide a mechanistic understanding of its degradation and detoxification.

Bioavailability and Bioaccumulation: Studying the factors that influence the bioavailability and potential for bioaccumulation of this compound and its metabolites in different organisms and food webs is essential for assessing its ecological risk.

Biomarker Development: The biotransformation products of PAHs can serve as biomarkers of exposure. nih.gov Research into the specific metabolites of this compound could lead to the development of sensitive and specific biomarkers for monitoring environmental contamination and human exposure. Studies on pyrene have shown the formation of metabolites such as pyrene-1-glucoside and pyrene-1-sulfate in terrestrial isopods, which serve as effective biomarkers. nih.gov Similar pathways are anticipated for this compound.

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